molecular formula C7H5ClN2OS B1526148 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one CAS No. 1257078-94-6

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one

Cat. No.: B1526148
CAS No.: 1257078-94-6
M. Wt: 200.65 g/mol
InChI Key: NFZUUAPVPDUAPV-UHFFFAOYSA-N
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Description

Product Overview: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a high-purity chemical compound supplied for research and development purposes. With the CAS Number 1257078-94-6 and molecular formula C 7 H 5 ClN 2 OS, it has a molecular weight of 200.65 . This compound features a fused imidazo[2,1-b]thiazole core structure, which is a privileged scaffold in medicinal chemistry, and serves as a versatile building block for the synthesis of more complex molecules . Research Applications and Value: This compound is classified as a heterocyclic building block. Its core structure is recognized in scientific literature for its relevance in pharmaceutical research. Compounds based on the 6-chloroimidazo[2,1-b]thiazole scaffold have been identified as key intermediates in the development of bioactive molecules . For instance, research published in Bioorganic & Medicinal Chemistry explores similar heterocyclic head groups for developing potent anti-infective agents . Furthermore, derivatives of this structural class, such as the serotonin receptor 5-HT6 ligand WAY-181187, contain the 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl moiety and have been investigated in preclinical studies for their potential antidepressant and anxiolytic properties . As such, 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a valuable reagent for chemists working in drug discovery, particularly those focused on central nervous system (CNS) targets and the synthesis of novel heterocyclic compounds. Intended Use and Handling: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions and refer to the safety information on the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZUUAPVPDUAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-b]thiazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Structural Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one Chlorine (C6), acetyl (C5) 227.67 Potential kinase inhibition (inferred from structural analogs)
3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one (15) Bis-imidazo-thiazole, indolinone core 564.20 FtsZ inhibitor (antibacterial target)
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate Ethyl ester, cyanoacrylate 281.73 Reactive intermediate for polymer chemistry
1-{6-Hydroxyimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one Hydroxyl (C6), acetyl (C5) 209.64 Reduced electrophilicity compared to chloro analog
1-{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one Methyl (C6), acetyl (C5) 207.25 Improved metabolic stability (discontinued due to synthesis challenges)

Biological Activity

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by an imidazole ring and a thiazole moiety. Its chemical formula is represented as follows:

  • IUPAC Name : 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
  • CAS Number : 1257078-94-6
  • Molecular Weight : 261.73 g/mol

The biological activity of 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, influencing various physiological processes.

Antimicrobial Activity

Studies have shown that compounds similar to 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have been reported to possess activity against a range of bacterial and fungal pathogens.

Anthelmintic Activity

Recent research identified anthelmintic properties in related compounds through screening methods using Caenorhabditis elegans as a model organism. The findings suggest that these compounds can effectively inhibit helminth growth, indicating potential therapeutic applications in treating parasitic infections .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. Notably, a related compound was identified as a potent agonist for the 5-HT6 receptor with a high affinity (Ki = 2 nM), suggesting implications for conditions such as anxiety and depression .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various thiazole derivatives, 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)Target Organism
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one8Staphylococcus aureus
16Escherichia coli

Neuropharmacological Study

In an experimental model for obsessive-compulsive disorder (OCD), the compound's analog was shown to increase GABA levels in the rat frontal cortex. This effect correlates with improved behavioral outcomes in models simulating OCD symptoms .

Preparation Methods

Nitration of 2-Chlorobenzothiazole

Step Reagents & Conditions Description Yield (%)
1 2-Chlorobenzothiazole (12.0 g, 70.7 mmol), concentrated H2SO4 (60 mL), HNO3 (69%, 6 mL) added dropwise at 0°C over 20 min The nitration is carried out under cold conditions to control regioselectivity. The mixture is stirred at 5°C for 3 hours, then poured into ice-water to precipitate the product. 83 (mixture of regioisomers)
  • The nitration yields mainly 6-nitro-2-chlorobenzothiazole (78%) and a minor amount of 5-nitro-2-chlorobenzothiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer as white crystals (72% yield).

Reduction of Nitro Group to Amine

Step Reagents & Conditions Description Yield (%)
2 6-Nitro-2-chlorobenzothiazole dissolved in refluxing ethanol-acetic acid (150:15 mL), iron powder added, refluxed for 1.5 h The nitro group is reduced to an amine using iron powder in acidic ethanol. After filtration, the filtrate is concentrated and neutralized to pH 7.5, then extracted with ethyl acetate. 83 (pure amine)
  • The amine product, 2-chloro-benzothiazol-5-yl-amine, is isolated by recrystallization from ethanol as light purple crystals with melting point 160-164°C.

Cyclization to Imidazo[2,1-b]thiazole Core

  • The amino intermediate undergoes cyclization with appropriate acetylating agents (such as acetyl chloride or acetic anhydride) under controlled conditions to form the imidazo[2,1-b]thiazole ring system with an ethanone substituent at the 5-position.

  • Typical conditions involve refluxing in ethanol or acetic acid solvents with a base or acid catalyst to promote ring closure.

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield (%)
1 2-Chlorobenzothiazole H2SO4, HNO3, 0-5°C 6-Nitro-2-chlorobenzothiazole 72 (recrystallized)
2 6-Nitro-2-chlorobenzothiazole Fe powder, EtOH/AcOH reflux 2-Chloro-benzothiazol-5-yl-amine 83
3 2-Chloro-benzothiazol-5-yl-amine Acetylating agent, reflux 1-{6-Chloroimidazo[2,1-b]thiazol-5-yl}ethan-1-one Not specified

Analytical and Characterization Data

  • Melting Point: 160-164°C for the amine intermediate.
  • NMR (270 MHz, DMSO-d6): Signals consistent with aromatic protons and amine group.
  • TLC: Single spot at Rf 0.27 in 30% ethyl acetate/hexane solvent system.
  • Purity: Achieved by recrystallization and flash chromatography.

Q & A

Q. What are the established synthetic routes for 1-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromoacetyl intermediates. For example, bromoethanone derivatives (e.g., 2-bromo-1-(thiazolyl)ethan-1-one) react with substituted imidazo-thiazole precursors under reflux in ethanol, catalyzed by bases like triethylamine. Reaction optimization requires precise temperature control (70–80°C) and solvent selection (e.g., PEG-400 for heterogeneous catalysis), with yields monitored via TLC . Variations in halogenated ketone reactivity (e.g., bromo vs. chloro) significantly affect cyclization efficiency, as bromo groups facilitate faster nucleophilic substitution .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons from the imidazo-thiazole core (δ 7.0–8.5 ppm). Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in imidazo-thiazole cyclization?

Methodological Answer: Low yields often stem from steric hindrance or incomplete halogen displacement. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves regioselectivity .
  • Green Solvents : PEG-400 or water minimizes side reactions, enhancing atom economy .
  • Catalyst Screening : Bleaching Earth Clay (pH 12.5) or Lewis acids (e.g., ZnCl₂) accelerates cyclization by stabilizing transition states .

Q. What computational methods predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase). Key parameters include binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with catalytic residues .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Chlorine at position 6 enhances electronegativity, improving target affinity .

Q. How do structural analogs resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines vs. in vitro enzymatic assays). Systematic approaches include:

  • SAR Studies : Modifying the acetyl group to esters or amides alters membrane permeability, validated via logP measurements .
  • Metabolic Stability Assays : Microsomal incubation (e.g., rat liver microsomes) identifies labile sites (e.g., acetyl hydrolysis) using LC-MS/MS quantification .

Q. What protocols mitigate impurities from byproducts like thiadiazole derivatives?

Methodological Answer:

  • Chromatographic Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes dimers or oxidized byproducts .
  • Recrystallization : Water/ethanol mixtures (1:3 v/v) isolate the pure product, monitored by melting point consistency (e.g., 145–147°C) .

Q. How can in situ spectroscopic monitoring improve reaction reproducibility?

Methodological Answer:

  • ReactIR : Tracks carbonyl intermediate formation (e.g., 1700 cm⁻¹ band) in real time, enabling timely quenching to prevent over-oxidation .
  • NMR Reaction Monitoring : Aliquots analyzed via ¹H NMR (in DMSO-d₆) quantify unreacted starting materials and guide endpoint determination .

Q. What are the limitations of current synthetic protocols for scalability?

Methodological Answer:

  • Exothermic Hazards : Bromoethanone reactions require controlled addition rates (<0.5 mL/min) to avoid thermal runaway .
  • Solvent Recovery : PEG-400’s high boiling point complicates recycling; alternatives like cyclopentyl methyl ether (CPME) improve sustainability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one

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